
Chevalone E
Übersicht
Beschreibung
Chevalone E is a meroditerpenoid compound isolated from the fungus Aspergillus versicolor . Meroditerpenoids are hybrid natural products containing both terpenoid and non-terpenoid moieties. This compound is known for its structural complexity and diverse biological activities, making it a subject of interest in various scientific fields .
Wirkmechanismus
Chevalone E, also known as (2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one, is a meroterpenoid with intriguing structural features and relevant biological activities .
Target of Action
This compound has been found to exhibit synergistic effects with oxacillin against the methicillin-resistant Staphylococcus aureus (MRSA) strain . This suggests that the primary target of this compound could be bacterial proteins or enzymes involved in the survival and proliferation of MRSA.
Biochemische Analyse
Biochemical Properties
Chevalone E interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been derivatized into eight chevalone analogues using a single dehydrogenase involved in another meroterpenoid pathway . The nature of these interactions involves the transformation of the characteristic hemiacetal bridge into the spirolactone moiety by simple chemical synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Some of the new chevalone analogues exhibit the synergetic inhibition of MDA-MB-231 breast cancer cell viability when combined with the chemotherapeutic agent doxorubicin . This indicates that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthetic pathway of Chevalone E has been elucidated through genome mining and heterologous expression in the fungus Aspergillus oryzae . The key steps involve the identification of a biosynthetic gene cluster responsible for the production of this compound and its oxidized derivatives . Two P450 monooxygenases, Cle2 and Cle4, play a crucial role in transforming this compound into several analogues .
Industrial Production Methods: Industrial production of this compound involves the heterologous expression of its biosynthetic pathway in suitable fungal hosts. This method allows for the large-scale production of this compound and its derivatives, which can be further purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chevalon E unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen werden durch spezifische Enzyme und Reagenzien erleichtert.
Häufige Reagenzien und Bedingungen:
Oxidation: P450-Monooxygenasen werden häufig verwendet, um Chevalon E in seine Analoga zu oxidieren.
Reduktion: Spezifische Dehydrogenasen können Chevalon E reduzieren, um verschiedene Derivate zu bilden.
Substitution: Chemische Synthesemethoden können verschiedene Substituenten in die Chevalon E-Struktur einführen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen mehrere oxidierte und reduzierte Analoga von Chevalon E, die jeweils einzigartige strukturelle Merkmale und biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Chevalone E exhibits substantial antimicrobial properties, particularly against resistant bacterial strains. It has been shown to enhance the efficacy of conventional antibiotics, such as oxacillin, against methicillin-resistant Staphylococcus aureus (MRSA). This synergistic effect is crucial in combating antibiotic resistance, a growing concern in medical treatment.
Case Study: Synergistic Effects with Antibiotics
- Study Reference : A study published in 2022 demonstrated that this compound significantly potentiated the activity of oxacillin against MRSA strains .
- Findings : The combination treatment resulted in a marked reduction in bacterial load compared to oxacillin alone, highlighting this compound's potential as an adjuvant therapy.
Anticancer Properties
This compound has shown promising results in cancer research, particularly in enhancing the cytotoxicity of chemotherapeutic agents. Its ability to potentiate the effects of doxorubicin has been documented in various cancer cell lines.
Case Study: Enhanced Cytotoxicity
- Study Reference : Research indicated that this compound increased the cytotoxic effects of doxorubicin on MDA-MB-231 breast cancer cells .
- Mechanism : The study suggests that this compound may alter cellular pathways that lead to increased apoptosis in cancer cells when used in conjunction with doxorubicin.
Biocatalytic Applications
The biosynthetic pathways of this compound and its derivatives have been explored for potential biocatalytic applications. Genome mining techniques have identified gene clusters responsible for its production, allowing for the development of novel derivatives with enhanced biological activities.
Data Table: Derivatives and Their Activities
Derivative | Source Fungi | Activity |
---|---|---|
This compound | Aspergillus versicolor | Antimicrobial, anticancer |
Analog 1 | Aspergillus oryzae | Enhanced cytotoxicity with DOX |
Analog 2 | Aspergillus versicolor | Antiviral properties |
- Study Reference : A study highlighted the successful reconstitution of the biosynthetic pathway for this compound in Aspergillus oryzae, leading to the production of several new analogues with varied bioactivities .
Research Insights
- The exploration of this compound's biosynthetic pathways can lead to the discovery of new compounds with improved efficacy and reduced toxicity.
- Understanding the molecular mechanisms behind its synergistic effects with existing drugs could pave the way for innovative treatment strategies against resistant infections and cancers.
Vergleich Mit ähnlichen Verbindungen
Chevalon E ist unter den Meroditerpenoiden einzigartig aufgrund seiner strukturellen Komplexität und vielfältigen biologischen Aktivitäten. Ähnliche Verbindungen umfassen andere Meroditerpenoide wie Mycophenolic acid, Fumagillin und Pyripyropene A . Diese Verbindungen teilen einige strukturelle Merkmale mit Chevalon E, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Anwendungen .
Liste ähnlicher Verbindungen:
- Mycophenolic acid
- Fumagillin
- Pyripyropene A
- Ascofuranone
Chevalon E zeichnet sich durch seine Fähigkeit aus, verschiedene Analoga mit unterschiedlichen biologischen Aktivitäten zu bilden, was es zu einer vielseitigen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen macht .
Biologische Aktivität
Chevalone E is a meroditerpenoid compound derived from the fungus Aspergillus versicolor. Its biological activities have garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its antimicrobial properties, synergistic effects with chemotherapeutic agents, and cytotoxicity against cancer cell lines.
Chemical Structure and Derivation
This compound is characterized by a complex structure that includes a hemiacetal bridge, which can be chemically modified into various analogues. The compound was isolated through genome mining and heterologous expression of specific gene clusters in fungi, enabling the production of this compound and its oxidized derivatives .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been demonstrated to enhance the efficacy of the antibiotic oxacillin, showing a synergistic effect that could be pivotal in treating resistant bacterial infections .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Type | Synergistic Agent | Observed Effect |
---|---|---|---|
Methicillin-resistant S. aureus | Antimicrobial | Oxacillin | Enhanced inhibition |
Gram-positive & Gram-negative bacteria | Antimicrobial | - | Moderate activity observed |
Candida albicans | Antifungal | - | Limited effectiveness |
Cytotoxicity Against Cancer Cell Lines
Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines, particularly MDA-MB-231 breast cancer cells. When combined with doxorubicin, a standard chemotherapeutic agent, this compound exhibited a synergistic effect that significantly reduced cell viability compared to either agent alone .
Table 2: Cytotoxic Effects of this compound on Cancer Cells
Cell Line | Treatment | Cell Viability (%) | Synergy Index (CI) |
---|---|---|---|
MDA-MB-231 | This compound + Doxorubicin | 38 ± 5 | < 1 (Synergistic) |
A549 | This compound + Doxorubicin | 45 ± 7 | < 1 (Synergistic) |
Other Tumor Cells | This compound alone | > 70 | N/A |
The mechanism behind the biological activities of this compound involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound's ability to enhance the cytotoxic effects of doxorubicin suggests it may interfere with drug resistance mechanisms commonly found in cancer cells .
Case Studies
A recent study evaluated the combination therapy of this compound and doxorubicin in vitro. The results indicated that this combination not only reduced cell viability but also induced apoptosis more effectively than either treatment alone. This finding suggests potential for further clinical exploration in combination therapies for resistant cancers .
Eigenschaften
IUPAC Name |
(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUZQHBLAPAMD-KFCOXGNHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.